molecular formula C15H19ClN2O3S B2646932 3-((4-chlorophenyl)sulfonyl)-N-cyclopentylazetidine-1-carboxamide CAS No. 1705408-59-8

3-((4-chlorophenyl)sulfonyl)-N-cyclopentylazetidine-1-carboxamide

Cat. No. B2646932
CAS RN: 1705408-59-8
M. Wt: 342.84
InChI Key: BLVBITSAHYMJCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including amidation and sulfonylation . The exact process would depend on the starting materials and desired product .

Scientific Research Applications

Synthesis and Characterization

  • A study demonstrated the synthesis of novel macrocyclic aromatic ether sulfones bearing carboxylic groups, through the use of bis(4-chlorophenyl)sulfone, showcasing a method relevant to creating compounds with potential applications in material science and catalysis (Rodewald & Ritter, 1997).

  • Another research involved the design and synthesis of bisimidyl sulfonamido ketones, incorporating biologically active segments including β-lactam, highlighting their antimicrobial activity. This work underscores the potential of sulfonamido compounds in developing new antimicrobials (Fadel & Al-Azzawi, 2021).

Potential Applications

  • Research on chlorosulfonation of N-benzyl carboxamides has opened pathways for the synthesis of derivatives with potential applications in fungicides, insecticides, and herbicides, indicating the versatility of sulfonamide derivatives in agricultural sciences (Cremlyn, Ellis, & Pinney, 1989).

  • Studies on pincer-type complexes derived from picolinylamides functionalized with amino acids bear implications for the development of novel cytotoxic agents, showing the relevance of chlorophenylsulfonyl compounds in medicinal chemistry and oncology research (Churusova et al., 2017).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-cyclopentylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3S/c16-11-5-7-13(8-6-11)22(20,21)14-9-18(10-14)15(19)17-12-3-1-2-4-12/h5-8,12,14H,1-4,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVBITSAHYMJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-N-cyclopentylazetidine-1-carboxamide

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